1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene, also known by its Chemical Abstracts Service number 1103738-29-9, is a complex organic compound with the molecular formula and a molecular weight of approximately 428.69 g/mol. This compound features a chloro group and an iodo group on a biphenyl structure, which contributes to its unique chemical properties and potential applications in various fields.
The structural formula highlights the presence of a cyclopropoxyethoxy substituent, which is significant for its biological activity. The compound is characterized by its relatively high boiling point and low solubility in water, indicating its hydrophobic nature.
The synthesis of 1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene typically involves multi-step organic reactions:
These steps may require optimization based on reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene has potential applications in several areas:
Interaction studies involving 1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene are crucial for understanding its biological mechanisms. These studies typically focus on:
Such studies are essential for evaluating safety profiles and therapeutic efficacy.
Several compounds share structural similarities with 1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene | Lacks cyclopropoxy group; simpler structure | |
4-Bromo-1-chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)benzene | Contains bromine instead of iodine; similar functional groups | |
1-Bromo-2-(4-cyclopropoxybenzyloxy)-4-fluorobenzene | Fluorine instead of chlorine; different halogen properties |
The uniqueness of 1-Chloro-2-(4-(2-cyclopropoxyethoxy)benzyl)-4-iodobenzene lies in its combination of halogen substituents and the cyclopropoxyethoxy group, which may enhance its biological activity compared to similar compounds.